molecular formula C22H34N2O3 B009603 Trapencaine CAS No. 104485-01-0

Trapencaine

Cat. No. B009603
M. Wt: 374.5 g/mol
InChI Key: HVYGHQWGUABUST-NHCUHLMSSA-N
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Description

Trapencaine, also known as pentacaine, is a local anesthetic . It is used as an antiulcerogenic agent . The chemical formula of Trapencaine is C22H34N2O3 .


Molecular Structure Analysis

Trapencaine has a molecular weight of 374.525 . Its molecular structure includes a pyrrolidinyl group and a pentyloxyphenyl group . The InChI code for Trapencaine is InChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18 (17-19)23-22 (25)27-21-13-5-4-12-20 (21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3, (H,23,25)/t20-,21-/m1/s1 .


Physical And Chemical Properties Analysis

Trapencaine has a molecular weight of 374.525 and an exact mass of 374.26 . Its elemental composition includes Carbon (70.55%), Hydrogen (9.15%), Nitrogen (7.48%), and Oxygen (12.82%) .

Scientific Research Applications

  • Gastroprotective Action : Trapencaine derivatives, specifically K 1905 and K 2002, have been shown to increase gastric mucus content in nonstressed rats, indicating a potential for gastroprotective action (Nosál'ová, Juránek, & Babuľová, 1995).

  • Colonic Mucosal Protection : Studies have demonstrated that Trapencaine pretreatment can reduce the extent of inflammatory colonic mucosal injury induced by acetic acid, maintaining the integrity of colonic mucosa (Nosál'ová & Bauer, 2007); (Nosáìová & Bauer, 1996).

  • Antiradical Activity : Trapencaine has been found to have pronounced antiradical activity, surpassing that of stobadine, ascorbate, and mannitol, and being more effective than lidocaine (Dovolil & Beneš, 2001).

  • Local Anesthetic Properties : Pentacaine (Trapencaine) and its derivatives have potent local anesthetic properties, with their potency exceeding that of procaine and cocaine by 1-2 orders (Stolc & Mai, 1993).

  • Differential Antiulcer Effects of Enantiomers : The enantiomers of Trapencaine exhibit different antiulcer effects, with the (+)-trans-enantiomer being the most effective and the (-)-cis-enantiomer being the least effective in gastric damage models (Nosál'ová, Ricicová, Kupková, Beneš, & Babul'ová, 2003).

properties

IUPAC Name

[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25)/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYGHQWGUABUST-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883140
Record name Trapencaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trapencaine

CAS RN

104485-01-0
Record name rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl N-[3-(pentyloxy)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104485-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trapencaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104485010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trapencaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAPENCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H10WF5D0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
V Nosál'ová, VŘ Nachname, Z Kupková… - Die Pharmazie-An …, 2003 - ingentaconnect.com
… trapencaine. The effect of free oxygen radicals, the important mediators of gastric injury, was inhibited by trapencaine … pylori is another important property of trapencaine [9]. Unlike the ef…
Number of citations: 2 www.ingentaconnect.com
S Stolc, PM Mai - Die Pharmazie, 1993 - europepmc.org
The local anesthetic potency of the carbanilic drug pentacaine (1; trapencaine) was compared to that of a series of its derivatives as well as procaine and cocaine. It is known that 1 …
Number of citations: 7 europepmc.org
V Nosáìová, V Bauer - Cell Injury and Protection in the Gastrointestinal …, 1997 - Springer
… Trapencaine pretreatment was found to reduce the extent of the inflammatory colonic … was diminished by trapencaine pretreatment. The results indicate that trapencaine locally present …
Number of citations: 3 link.springer.com
V Nosálová, I Juránek, A Babulová - Die Pharmazie, 1995 - europepmc.org
The effect of selected carbanilates on the rat gastric mucus was tested after oral administration. The compounds K 1905 and K 2002 were found to increase gastric mucus content in …
Number of citations: 4 europepmc.org
V Nosál'ová, V Bauer, J Pečivová - Fundamental and Clinical …, 1996 - infona.pl
… Since trapencaine has been repeatedly demonstrated to protect … Vehicle or trapencaine in doses of 3, 10, and 30 mg/kg/5 ml … Trapencaine pretreatment was found to reduce the extent of …
Number of citations: 0 www.infona.pl
J Dovolil, L Benes - Ceska a Slovenska Farmacie: Casopis Ceske …, 2001 - europepmc.org
… Trapencaine derivatives and lidocaine were less effective in comparison with trapencaine. After introducing a methylene group into the hydrophilic moiety of the trapencaine molecule (…
Number of citations: 3 europepmc.org
L Benes - Drugs of the Future, 1991 - cir.nii.ac.jp
Trapencaine Hydrochloride < Prop INNM > | CiNii Research … Trapencaine Hydrochloride < Prop INNM > …
Number of citations: 6 cir.nii.ac.jp
R Čižmáriková, J Čižmárik, J Valentová, L Habala… - Molecules, 2020 - mdpi.com
… Pentacaine, trans-(±)-2-(pyrrolidine-1-yl)cyclohexyl(3-pentyloxyphenyl)carbamate (11, Scheme 10), also known as trapencaine, exhibits besides local anesthetic efficacy …
Number of citations: 17 www.mdpi.com
MP Mai, V Bauer, V Nosáľová, Š Mátyás… - European journal of …, 1996 - Elsevier
… and PM Mai, 1993, Comparison of local anesthetic activity of the carbanilic antiulcer drug trapencaine and some of its derivatives by three different techniques, Pharmazie 48, 210. …
Number of citations: 6 www.sciencedirect.com
V BAUER, R SOTNÍKOVÁ, V NOSÁĽOVÁ… - Consulting Editors, 2008 - Citeseer
… Also the local anesthetic trapencaine was found to reduce the extent of mucosal injury, as evidenced by decrease in the rank of gross mucosal damage and in wet/dry weight ratio, …
Number of citations: 3 citeseerx.ist.psu.edu

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